Lipophilicity Modulation: XLogP3 Comparison Against 3‑Aminopentanoic Acid
3‑(Aminomethyl)pentanoic acid (free base) exhibits a computed XLogP3 of −2.3, whereas the structurally simpler 3‑aminopentanoic acid (free base) has an XLogP3 of −2.5 [1][2]. The 0.2 log unit difference indicates that the aminomethyl‑substituted analog is marginally more lipophilic, a property that can enhance passive membrane permeability or improve partitioning into organic phases during synthesis.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | −2.3 (free base form) |
| Comparator Or Baseline | 3‑Aminopentanoic acid (free base): −2.5 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Even small differences in lipophilicity can significantly impact a compound's behavior in biological assays or organic‑phase reactions, making the precise product selection critical for reproducible outcomes.
- [1] PubChem. (2026). 3-(Aminomethyl)pentanoic acid. Compound Summary, CID 14463330. View Source
- [2] PubChem. (2026). 3-Aminopentanoic acid. Compound Summary, CID 14731978. View Source
